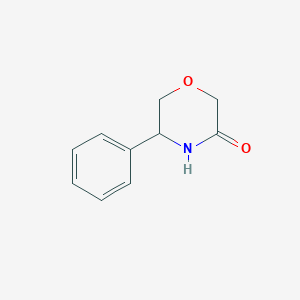

5-Phenylmorpholin-3-one

描述

Significance of the Morpholinone Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The morpholine (B109124) and its related morpholinone structures are considered versatile and valuable frameworks in medicinal chemistry. researchgate.netnih.gov Their utility stems from a combination of advantageous physicochemical, biological, and metabolic properties, as well as relatively straightforward synthetic accessibility. nih.govsci-hub.se These heterocycles are found in a multitude of approved drugs and experimental bioactive molecules, underscoring their importance in the development of new therapeutic agents. nih.govsci-hub.se

Role as a Privileged Pharmacophore

The morpholinone scaffold is frequently described as a "privileged pharmacophore" a molecular framework that is capable of binding to multiple biological targets. researchgate.netjchemrev.comresearchgate.net This versatility has driven extensive research into morpholine and morpholinone derivatives, which have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netresearchgate.netontosight.ai The ability of the morpholine ring to be appropriately substituted allows for the fine-tuning of its biological activity, making it a key component in the design of selective enzyme inhibitors and receptor antagonists. nih.govjchemrev.com

Influence on Pharmacokinetic Profiles and Molecular Potency

A key reason for the widespread use of the morpholine and morpholinone moieties in drug design is their positive influence on the pharmacokinetic properties of a molecule. researchgate.netsci-hub.se The incorporation of a morpholine ring can enhance a compound's solubility, metabolic stability, and bioavailability. researchgate.netnih.gov For instance, the selection of the morpholine moiety in the antibiotic Linezolid was based on the reduced toxicity and superior pharmacokinetic profile it conferred. sci-hub.se Furthermore, the morpholinone core can significantly impact molecular potency and metabolic stability, as seen in the development of potent MDM2 inhibitors. acs.org A large body of in vivo research has confirmed the potential of morpholine-containing compounds to not only increase potency but also to provide desirable drug-like properties. nih.govsci-hub.se

Historical Perspective on Morpholinone Derivatives in Drug Discovery

The exploration of morpholine derivatives in drug discovery is not a recent phenomenon. For decades, a variety of morpholine-containing drugs have been available on the market. nih.gov Examples include Doxapram (introduced in 1976), Phendimetrazine (1979), Moclobemide (1992), and Reboxetine (1997), which are used for various central nervous system disorders. nih.gov The foundational synthesis of a morpholinone derivative was established as early as 1899 by Knorr. This historical precedent highlights the long-standing recognition of the therapeutic potential embedded within the morpholinone scaffold. The development of these earlier drugs laid the groundwork for the continued investigation and modification of the morpholinone core, leading to the discovery of new generations of therapeutic candidates.

Rationale for Focused Academic Inquiry into 5-Phenylmorpholin-3-one

The specific compound, this compound, is a chiral organic molecule that serves as a valuable intermediate in the synthesis of various other compounds, including esters. biosynth.com Its utility as a building block in the synthesis of more complex molecules, such as the anticoagulant drug Rivaroxaban, underscores its importance in pharmaceutical research. Furthermore, derivatives of this compound have demonstrated potential as enzyme inhibitors, for example, against GlcCer synthase, which is involved in sphingolipid metabolism. The chiral nature of (5S)-5-Phenylmorpholin-3-one makes it a particularly interesting subject for asymmetric synthesis and for investigating stereospecific interactions with biological targets. biosynth.com This focused academic inquiry is driven by the potential to leverage the unique structural and chemical properties of this compound for the development of novel therapeutic agents and research tools.

| Feature | Description | Source(s) |

| Scaffold | Morpholinone | ontosight.aiontosight.ai |

| Key Applications | Pharmaceutical intermediate, enzyme inhibitor research | |

| Notable Synthesis | Intermediate in the synthesis of Rivaroxaban | |

| Chirality | Exists as a chiral compound, with the (5S) enantiomer being of particular interest | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630243 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-68-7 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Phenylmorpholin 3 One

Stereoselective Synthesis of 5-Phenylmorpholin-3-one and its Enantiomers ((S)-5-Phenylmorpholin-3-one, (R)-5-Phenylmorpholin-3-one)

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of the (S) and (R) enantiomers of this compound is of considerable interest. While specific literature detailing the asymmetric synthesis of this exact compound is limited, general strategies in asymmetric synthesis can be applied, often starting from chiral precursors (a chiral pool synthesis approach).

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. A common and effective strategy for synthesizing enantiomerically pure this compound is to utilize a chiral starting material that already contains the desired stereocenter. This approach, known as chiral pool synthesis, transfers the chirality of the starting material to the final product.

For the synthesis of (S)-5-Phenylmorpholin-3-one or (R)-5-Phenylmorpholin-3-one, the logical chiral precursors are (S)-2-amino-1-phenylethanol ((S)-phenylglycinol) and (R)-2-amino-1-phenylethanol ((R)-phenylglycinol), respectively. These amino alcohols are commercially available in high enantiomeric purity.

The general synthetic sequence involves two key steps:

N-Acylation: The chiral amino alcohol is reacted with a haloacetyl halide, typically chloroacetyl chloride, in the presence of a base. The amino group acts as a nucleophile, attacking the acyl chloride to form an N-(2-hydroxy-2-phenylethyl)haloacetamide intermediate. The chirality at the carbon bearing the phenyl group is preserved during this step.

Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., sodium hydride, potassium tert-butoxide) to induce an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, forming an alkoxide, which then displaces the halide on the adjacent chain to form the morpholin-3-one (B89469) ring. This cyclization step does not affect the existing stereocenter.

This strategy ensures that the enantiomeric purity of the starting phenylglycinol is directly translated to the final this compound product.

Table 1: Asymmetric Synthesis of this compound Enantiomers

| Starting Material | Target Enantiomer | Key Reaction Steps |

| (R)-Phenylglycinol | (R)-5-Phenylmorpholin-3-one | 1. N-acylation with Chloroacetyl chloride2. Base-mediated intramolecular cyclization |

| (S)-Phenylglycinol | (S)-5-Phenylmorpholin-3-one | 1. N-acylation with Chloroacetyl chloride2. Base-mediated intramolecular cyclization |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis becomes relevant when multiple stereocenters are being created or modified in a molecule. While this compound itself has only one stereocenter, synthetic routes targeting derivatives with additional substituents on the morpholinone ring would require diastereoselective control.

For instance, the synthesis of 3,5-disubstituted or 2,5-disubstituted morpholinones often relies on controlling the relative stereochemistry (cis or trans) of the substituents. Strategies to achieve this include:

Substrate-Controlled Diastereoselection: Using a starting material that already contains one or more stereocenters can influence the stereochemical outcome of subsequent reactions. For example, cyclization of a precursor derived from an enantiomerically pure amino alcohol with an existing adjacent stereocenter can favor the formation of one diastereomer over another due to steric hindrance directing the approach of reagents.

Reagent-Controlled Diastereoselection: The use of chiral catalysts or reagents can induce diastereoselectivity. Advanced methods like palladium-catalyzed carboamination reactions have been used to create cis-3,5-disubstituted morpholines from enantiopure amino alcohols with high diastereoselectivity. nih.gov Although not applied directly to this compound, these principles demonstrate how diastereoselectivity can be achieved in morpholine (B109124) synthesis. nih.gov

Thermodynamic Control: In some cyclization reactions, the formation of the thermodynamically most stable diastereomer is favored. Iron(III)-catalyzed cyclizations for the synthesis of disubstituted morpholines have been shown to proceed under thermodynamic equilibrium, leading predominantly to the more stable cis diastereoisomer. thieme-connect.com

General Synthetic Routes to Phenyl-Substituted Morpholin-3-ones

Several general methodologies have been established for the synthesis of the morpholin-3-one core structure, which are applicable to phenyl-substituted analogues like this compound. These routes primarily focus on the efficient construction of the heterocyclic ring.

Nucleophilic Substitution Reactions in Morpholinone Ring Formation

The formation of the morpholin-3-one ring frequently relies on an intramolecular nucleophilic substitution reaction as the key ring-closing step. This typically involves the formation of either a C-O bond or a C-N bond.

A prevalent strategy is the intramolecular Williamson ether synthesis. This process starts with a linear precursor containing both a hydroxyl group and a suitable leaving group, typically a halide. The synthesis of 4-phenyl-3-morpholinone, for example, can be achieved by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. researchgate.net The initial step is the acylation of the secondary amine. The resulting N-phenyl-N-(2-hydroxyethyl)-2-chloroacetamide is then treated with a base. The base deprotonates the alcohol, and the subsequent intramolecular SN2 attack by the resulting alkoxide on the carbon bearing the chlorine atom closes the ring to yield the morpholinone product. This method is highly effective for forming the O-C2 bond of the morpholinone ring.

Cyclization Processes in Morpholinone Ring Assembly

The assembly of the morpholinone ring is fundamentally a cyclization process. The most direct and widely used method is the reaction of a 2-aminoethanol derivative with a haloacetyl halide, as described previously. This can be considered a cyclocondensation reaction where two molecules are joined to form a ring.

Detailed Steps for Cyclization:

N-Acylation: A 2-aminoethanol derivative (e.g., 2-amino-1-phenylethanol) is reacted with an acyl halide such as chloroacetyl chloride. A base like triethylamine (B128534) or sodium bicarbonate is often used to neutralize the HCl byproduct. This forms an amide intermediate.

Intramolecular O-Alkylation (Cyclization): A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added to deprotonate the hydroxyl group of the intermediate. The resulting alkoxide performs an intramolecular nucleophilic attack, displacing the chloride to form the six-membered morpholinone ring.

This two-step, one-pot procedure is a robust and common method for synthesizing a wide range of substituted morpholin-3-ones.

Table 2: Reagents for General Cyclization of Morpholin-3-ones

| Step | Reactant 1 | Reactant 2 | Common Reagents/Catalysts |

| N-Acylation | Substituted 2-aminoethanol | Chloroacetyl chloride | Triethylamine, NaHCO₃, Dichloromethane (solvent) |

| Cyclization | N-(2-hydroxyalkyl)chloroacetamide | - | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), THF (solvent) |

Condensation Reactions for Morpholine Derivatives

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in heterocyclic synthesis. While less common for the direct synthesis of the morpholin-3-one ring compared to cyclization of pre-formed chains, condensation principles can be applied. For instance, the reaction between an ortho-aminophenol and glyoxal (B1671930) derivatives can lead to benzoxazines, which share a similar heterocyclic core.

In the context of morpholines, a theoretical condensation approach could involve the reaction of an amino alcohol like phenylglycinol with a dicarbonyl compound such as glyoxal or a glyoxylic acid derivative. The reaction would need to proceed in a controlled manner to form the desired six-membered ring instead of other potential products like pyrazines or dioxanes. mdpi.comsapub.orgnih.gov For example, the cyclocondensation of o-phenylenediamine (B120857) with glyoxal is a standard method for preparing quinoxalines. sapub.org However, specific and efficient examples of such condensation reactions leading directly to this compound are not well-documented in the surveyed literature, with intramolecular cyclization of haloacetamides being the more established route.

Goldberg Coupling Approaches for N-Arylation

The Goldberg reaction, a copper-catalyzed N-arylation of amides and related compounds, represents a powerful tool for the synthesis of N-aryl lactams. While a specific protocol for the direct synthesis of this compound via a Goldberg-type reaction on a pre-existing morpholin-3-one at the 5-position is not extensively detailed in the reviewed literature, the synthesis of the isomeric 4-phenylmorpholin-3-one (B154935) through this method provides a strong precedent for the feasibility of such a transformation.

The synthesis of 4-phenylmorpholin-3-one has been achieved by the Goldberg coupling of morpholin-3-one with bromobenzene. This reaction is typically carried out in the presence of a copper catalyst, a ligand, and a base in a suitable solvent. Key components of this reaction include:

Copper Catalyst: Copper(I) iodide (CuI) is a commonly employed catalyst.

Ligand: A ligand such as 1,2-diaminocyclohexane is often used to facilitate the coupling process.

Base: An inorganic base like potassium carbonate (K₂CO₃) is utilized to promote the reaction.

Solvent: A high-boiling point solvent such as 1,4-dioxane (B91453) is typically used to achieve the necessary reaction temperatures.

The reaction proceeds by heating the mixture to facilitate the carbon-nitrogen bond formation between the lactam nitrogen and the aryl halide. It is conceivable that a similar strategy could be employed for the synthesis of this compound, potentially starting from a suitably protected or activated morpholin-3-one precursor where the phenyl group is introduced at a different stage of the synthesis.

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the phenyl moiety and the lactam functionality. These modifications allow for the generation of a library of derivatives with potentially enhanced or modulated biological activities.

Chemical Reactions for Modifying the Phenyl Moiety

The phenyl ring of this compound is amenable to various chemical transformations, allowing for the introduction of a wide range of substituents.

The introduction of nitro groups onto the phenyl ring of a phenylmorpholinone scaffold is a key transformation, as the nitro group can be readily converted into an amino group, which serves as a versatile handle for further derivatization.

The nitration of the closely related 4-phenyl-3-morpholinone has been reported and provides insight into the likely outcome for the 5-phenyl isomer. In this procedure, 4-phenyl-3-morpholinone is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermicity and selectivity of the reaction. The morpholinone moiety is expected to direct the incoming nitro group to the para position of the phenyl ring, with potential for some ortho substitution as well.

The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as iron or tin in the presence of hydrochloric acid can also be employed. mnstate.edu This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the phenyl ring and provides a nucleophilic site for further reactions.

Table 1: Reaction Conditions for Nitration and Reduction of Phenylmorpholinone

| Transformation | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄, low temperature | 5-(4-Nitrophenyl)morpholin-3-one |

| Reduction | H₂, Pd/C, solvent (e.g., Ethanol) | 5-(4-Aminophenyl)morpholin-3-one |

Reactions Involving the Lactam Functionality

The lactam ring of this compound contains a carbonyl group and an adjacent methylene (B1212753) group, which are potential sites for chemical modification.

The methylene group alpha to the carbonyl in the lactam ring can be functionalized through reactions involving phosphorus reagents. The reaction of morpholin-3-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride has been shown to yield the corresponding 1,1-bisphosphonate. This reaction proceeds by activation of the lactam, followed by nucleophilic attack of the phosphite.

This methodology suggests that this compound could undergo a similar transformation to yield tetraethyl (5-phenylmorpholine-3,3-diyl)bisphosphonate. The presence of the phenyl group at the 5-position is not expected to sterically hinder the reaction at the 3-position of the lactam ring. The resulting bisphosphonate derivatives introduce two phosphonate (B1237965) groups, which can significantly alter the polarity and biological properties of the parent molecule.

Table 2: Bisphosphonylation of Morpholin-3-one

| Reactant | Reagents and Conditions | Product |

| Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-3,3-diyl)bisphosphonate |

Oxidative Imidation Reactions

Oxidative cross-dehydrogenative coupling (CDC) reactions have emerged as powerful tools in C-H functionalization, enabling the formation of C-N bonds directly from two C-H precursors. While direct studies on this compound are not extensively documented, research on the analogous N-aryl morpholin-2-one (B1368128) systems provides significant insight into the potential of this transformation. These studies demonstrate the feasibility of C-H imidation at the position alpha to the ring nitrogen, a reaction that should be applicable to the C2 position of the this compound core.

In a representative study on N-phenyl morpholin-2-one, the C3 position was successfully functionalized with various imides using a copper-catalyzed oxidative coupling. The reaction proceeds regioselectively, targeting the C-H bond activated by both the adjacent nitrogen atom and the carbonyl group. This enhanced acidity and the stability of the resulting radical intermediate favor functionalization at this site exclusively over other positions on the morpholinone ring.

The optimized reaction conditions typically involve a copper(I) salt, such as copper(I) chloride, as the catalyst, with molecular oxygen (from air or as pure O₂) serving as the terminal oxidant. Acetonitrile has been found to be an effective solvent for this transformation, often requiring elevated temperatures (e.g., 60 °C) to achieve reasonable yields. The reaction demonstrates tolerance for a range of imide coupling partners, including cyclic imides like succinimide (B58015) and phthalimide, as well as acyclic variants.

| Imide Reactant | Catalyst | Oxidant | Solvent | Temperature (°C) | Product Yield (%) |

| Phthalimide | Cu(I)Cl | O₂ | MeCN | 60 | ~55-65 |

| Succinimide | Cu(I)Cl | O₂ | MeCN | 60 | ~60-70 |

| Glutarimide | Cu(I)Cl | O₂ | MeCN | 60 | ~50-60 |

| (R)-Ethosuximide | Cu(I)Cl | O₂ | MeCN | 60 | ~70-80 |

Table 1: Representative examples of oxidative imidation reactions on an N-phenyl morpholin-2-one scaffold, demonstrating the potential applicability to this compound.

This methodology provides a direct and atom-economical route to N-C(sp³)-linked morpholinone-imide conjugates. The application of this protocol to this compound would be expected to yield 2-imidated derivatives, providing a pathway to novel functionalized heterocycles with potential applications in medicinal chemistry and materials science.

Stereoselective Introduction of Quaternary Carbon Atoms

The synthesis of molecules containing α,α-disubstituted amino acid units, particularly those with a quaternary stereocenter, is of significant interest due to the conformational constraints these residues impart upon peptides and other bioactive molecules. The this compound scaffold serves as a chiral glycine (B1666218) enolate equivalent, where the existing stereocenter at C5 can effectively control the stereochemistry of alkylation at the C2 position.

The general strategy involves the deprotonation of the C2-methylene group with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a chiral enolate. The stereochemistry of this enolate is influenced by the phenyl group at C5. Subsequent quenching of this enolate with an electrophile (e.g., an alkyl halide) proceeds via a diastereoselective pathway. The incoming electrophile is expected to approach from the face opposite to the bulky phenyl substituent at C5, leading to the formation of one diastereomer in preference to the other.

This diastereoselective alkylation allows for the construction of a quaternary carbon center at the C2 position. The resulting 2,5-disubstituted morpholin-3-one can then be hydrolyzed to yield the corresponding α-alkyl-α-phenylglycine derivative, providing access to enantiomerically enriched quaternary amino acids. The efficiency and diastereoselectivity of the alkylation are dependent on several factors, including the nature of the base, the solvent, the reaction temperature, and the steric and electronic properties of the electrophile.

| Electrophile (R-X) | Base | Expected Major Diastereomer | Potential Quaternary Amino Acid Product |

| Iodomethane (CH₃I) | LDA | (2R,5S) or (2S,5R) | α-Methyl-phenylglycine |

| Benzyl Bromide (BnBr) | LHMDS | (2R,5S) or (2S,5R) | α-Benzyl-phenylglycine |

| Allyl Bromide | LDA | (2R,5S) or (2S,5R) | α-Allyl-phenylglycine |

| Propargyl Bromide | LHMDS | (2R,5S) or (2S,5R) | α-Propargyl-phenylglycine |

Table 2: Conceptual approach to the stereoselective synthesis of C2-quaternary centers using this compound as a chiral template.

This approach highlights the utility of the this compound system as a robust chiral auxiliary for the asymmetric synthesis of complex amino acid derivatives.

Development of Novel Heterocyclic Scaffolds from this compound Derivatives

The functional groups inherent in the this compound ring system make it an excellent starting point for the construction of more complex, fused heterocyclic scaffolds. The lactam carbonyl, the secondary amine, and the C2-methylene group can all serve as handles for a variety of ring-forming reactions.

One potential strategy involves the functionalization of the lactam carbonyl at C3. Condensation with bifunctional reagents like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, resulting in novel pyrazolo[4,3-c]morpholine or isoxazolo[4,3-c]morpholine systems. Alternatively, conversion of the carbonyl to a thiocarbonyl followed by reaction with α-haloketones could provide access to fused thiazole (B1198619) derivatives through a Hantzsch-type synthesis.

Another approach is to utilize the nitrogen at position 4. Acylation with a suitable substrate, such as a chloroacetyl chloride, followed by intramolecular cyclization could be used to construct bicyclic systems. For example, an N-acylated derivative could undergo an intramolecular Pictet-Spengler or Bischler-Napieralski type reaction if an appropriately activated aromatic ring is present in the acyl side chain, leading to complex polycyclic alkaloids mimics.

Furthermore, the C2-methylene group can be used as a building block for annulation reactions. For instance, a Knoevenagel condensation with an appropriate aldehyde, followed by an intramolecular Michael addition or cycloaddition, could yield fused pyridone or other heterocyclic rings. Such transformations would expand the chemical space accessible from the this compound core, generating libraries of novel compounds for biological screening.

| Reaction Type | Functional Group Utilized | Reagent Example | Potential Fused Scaffold |

| Condensation/Cyclization | C3-Carbonyl | Hydrazine hydrate | Pyrazolo[4,3-c]morpholine |

| Annulation | C2-Methylene, N4-Amine | α,β-Unsaturated ester | Pyrimido[4,5-b]morpholine |

| Intramolecular Cyclization | N4-Amine (after acylation) | Chloroacetyl chloride | Diazabicyclo[x.y.z]alkane |

| [3+2] Cycloaddition | C2=C3 (from enolate) | Azides, Nitrones | Spiro- or Fused Triazoles/Isoxazolidines |

Table 3: Plausible synthetic strategies for the elaboration of the this compound core into novel fused heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylmorpholin 3 One

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the connectivity and chemical environment of each atom can be determined. nih.govresearchgate.net

1H-NMR Spectroscopy

The proton NMR (1H-NMR) spectrum of 5-Phenylmorpholin-3-one is expected to display distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the morpholine (B109124) ring. The phenyl group protons would typically appear in the downfield region (δ 7.0-7.5 ppm) as a complex multiplet due to multiple spin-spin coupling interactions.

The protons on the morpholine ring are in different chemical environments. The proton at the C5 position (methine, -CH-), being adjacent to both the nitrogen atom and the phenyl group, would likely resonate at a distinct chemical shift. The methylene (B1212753) protons at C6 (-O-CH2-) and C2 (-N-CH2-C=O) would also exhibit unique signals, likely appearing as multiplets due to coupling with adjacent protons. The presence of the chiral center at C5 may induce magnetic non-equivalence in the adjacent methylene protons, potentially leading to more complex splitting patterns.

13C-NMR Spectroscopy

The carbon-13 NMR (13C-NMR) spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon (C3) of the amide functional group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The carbon atoms of the phenyl ring would produce several signals in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the morpholine ring (C2, C5, and C6) would appear in the upfield region of the spectrum. The chemical shifts are influenced by the proximity of electronegative atoms like oxygen and nitrogen. researchgate.net

Predicted NMR Data for this compound (Note: The following data are predicted values based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.)

Table 1: Predicted 1H-NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.2 - 7.5 | Multiplet | Aromatic protons (5H) |

| ~ 4.5 - 4.8 | Multiplet | C5-H (1H) |

| ~ 4.0 - 4.3 | Multiplet | C6-H (2H) |

| ~ 3.5 - 3.8 | Multiplet | C2-H (2H) |

Table 2: Predicted 13C-NMR Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 170 | C3 (C=O) |

| ~ 138 | Quaternary Aromatic C |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 70 | C6 (-O-CH2-) |

| ~ 55 | C5 (-N-CH-) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

Amide Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1650 cm-1. A band for the N-H stretching vibration should appear in the region of 3400-3200 cm-1.

Aromatic Ring: The presence of the phenyl group would be confirmed by C=C stretching vibrations in the 1600-1450 cm-1 region and aromatic C-H stretching vibrations appearing just above 3000 cm-1. vscht.cz

Ether Linkage: A distinct C-O-C stretching band, characteristic of the morpholine ring's ether functionality, is expected in the 1250-1050 cm-1 range.

Aliphatic C-H Bonds: The methylene groups of the morpholine ring would produce C-H stretching absorptions in the 2950-2850 cm-1 region.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are characteristic ranges and actual peak positions may vary.)

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH2) |

| 1680 - 1650 | C=O Stretch | Amide (Lactam) |

| 1600 - 1450 | C=C Stretch | Aromatic |

| 1250 - 1050 | C-O-C Stretch | Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org The molecular formula of this compound is C10H11NO2, corresponding to a molecular weight of 177.20 g/mol .

Upon ionization in the mass spectrometer, the this compound molecule would form a molecular ion (M+•) with an m/z value of approximately 177. This molecular ion is energetically unstable and would undergo fragmentation. chemguide.co.uk Key predicted fragmentation pathways include:

Loss of the Phenyl Group: Cleavage of the C-N bond connecting the phenyl group to the morpholine ring could result in a fragment corresponding to the phenyl cation (C6H5+) at m/z 77 or the morpholinone radical cation.

Alpha-Cleavage: Cleavage of bonds adjacent (alpha) to the nitrogen and oxygen heteroatoms is a common fragmentation pathway for amines and ethers. miamioh.edu This could lead to the opening of the morpholine ring.

Loss of Carbon Monoxide: The amide structure allows for the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would result in a significant fragment ion at m/z 149.

Fragments from the Phenyl Ring: The phenyl group itself can fragment, although it is relatively stable.

Table 4: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation rules.)

| m/z Value | Possible Fragment Structure/Identity |

|---|---|

| 177 | [C10H11NO2]+• (Molecular Ion) |

| 149 | [M - CO]+• |

| 104 | [C6H5-N=CH2]+• |

X-ray Diffraction Analysis for Crystal Structure Determination and Stereochemical Assignment

X-ray diffraction analysis on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine its absolute stereochemistry. nih.gov

A search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported.

If a suitable crystal were obtained and analyzed, the resulting data would reveal:

Conformation of the Morpholine Ring: The analysis would determine whether the six-membered morpholine ring adopts a chair, boat, or twist-boat conformation.

Orientation of the Phenyl Group: The dihedral angle between the phenyl ring and the morpholine ring would be precisely measured, defining the substituent's spatial orientation (e.g., equatorial or axial in a chair conformation).

Intermolecular Interactions: The crystal packing would show any hydrogen bonding (e.g., involving the amide N-H and C=O groups) or other non-covalent interactions that stabilize the crystal lattice.

Absolute Configuration: For an enantiomerically pure sample, the analysis could confirm the absolute configuration (R or S) at the C5 chiral center.

Computational Chemistry and Theoretical Investigations of 5 Phenylmorpholin 3 One

Density Functional Theory (DFT) Studies on Electronic and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nsf.govcore.ac.uk It is frequently employed to calculate a variety of molecular properties and reactivity descriptors. core.ac.uk While DFT has been used to study reaction mechanisms involving morpholinone derivatives and to predict properties of related compounds, specific studies detailing the electronic and molecular properties of 5-phenylmorpholin-3-one are not found in the available literature.

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. This "HOMO-LUMO gap" provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. A small gap generally indicates high chemical reactivity and a greater ease of electronic excitation. While one study notes that carbonyl ylides, which can be derived from this compound, are known to have small HOMO-LUMO energy gaps, it does not provide a calculated value for the parent compound itself. A detailed HOMO-LUMO energy gap analysis specifically for this compound has not been reported in the searched literature.

Mulliken Population and Natural Population Analysis

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on the atoms within a molecule, providing a picture of electron distribution. These charge distributions are crucial for understanding a molecule's reactivity and intermolecular interactions. Mulliken analysis, one of the earliest methods, partitions the electron density among atoms, though its results can be highly dependent on the basis set used in the calculation. Natural Population Analysis, often performed as part of a Natural Bond Orbital (NBO) analysis, tends to be more stable with respect to basis set changes and is often considered to provide a more chemically intuitive description of atomic charges. No published data from Mulliken or Natural Population Analysis for this compound could be located.

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the electronic density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method provides a detailed description of the Lewis structure of a molecule and allows for the investigation of charge transfer and delocalization effects through the analysis of interactions between filled "donor" orbitals and empty "acceptor" orbitals. This can reveal hyperconjugative and steric interactions that influence the structure and reactivity of the molecule. A specific NBO analysis for this compound is not available in the surveyed research.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential (MEP) map, illustrates the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. ESP surfaces are invaluable for predicting and understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. A published ESP surface analysis specifically for this compound could not be found.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility, preferred shapes (conformations), and dynamic behavior of a molecule. Such simulations are crucial for understanding how a molecule might change its shape to bind to a biological target or how it behaves in different solvent environments. Despite the utility of this technique, no specific MD simulation studies focused on elucidating the conformational behavior of this compound have been identified in the literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship (SPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship (SPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or pharmacokinetic properties, respectively. These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) of a series of compounds to their experimentally measured activities or properties. The resulting models can then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent and effective molecules. While QSAR and SPR studies are common in medicinal chemistry, no such modeling studies specifically focused on a series of this compound derivatives were found in the reviewed scientific literature.

Virtual Screening and Ligand-Based Drug Design Approaches

In the realm of modern drug discovery, computational chemistry provides indispensable tools for the identification and optimization of novel therapeutic agents. Virtual screening and ligand-based drug design are two prominent strategies that leverage the structural and physicochemical properties of molecules like this compound to predict their biological activity and guide the synthesis of more potent and selective derivatives. While specific virtual screening or ligand-based drug design studies detailing this compound are not extensively available in publicly accessible literature, the principles of these methodologies can be applied to understand its potential as a scaffold in drug design.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. In the context of this compound, a ligand-based virtual screening approach would be employed when the three-dimensional structure of the biological target is unknown.

This approach utilizes the known structure of an active molecule (a "ligand") to find other molecules in a database with similar properties. The underlying principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities.

A hypothetical virtual screening workflow using this compound as a query molecule could involve the following steps:

Database Selection: A large database of commercially or synthetically accessible compounds would be chosen.

Molecular Descriptor Calculation: A set of numerical values, or "descriptors," that characterize the physicochemical properties of this compound would be calculated. These can include properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological descriptors.

Similarity Searching: The database would then be searched for molecules with similar descriptor values to this compound. Various similarity metrics, such as the Tanimoto coefficient, can be used to quantify the degree of similarity.

Pharmacophore Modeling: A more advanced method involves creating a pharmacophore model from this compound. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, this could include a phenyl hydrophobic feature, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amine). The database would then be screened for molecules that can match this pharmacophoric arrangement.

Hit Selection and Experimental Validation: The top-ranking molecules from the screening, known as "hits," would be selected for experimental testing to confirm their biological activity.

Ligand-Based Drug Design:

Ligand-based drug design encompasses a range of computational methods that are used to develop new drug candidates based on the information from known active ligands, without knowledge of the receptor's structure. Quantitative Structure-Activity Relationship (QSAR) is a key technique in this area.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in the molecular structure affect activity, QSAR models can be used to predict the activity of newly designed molecules.

While no specific QSAR studies on a series of this compound derivatives were identified, research on other morpholine-containing compounds illustrates the approach. For instance, QSAR analyses have been performed on series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to elucidate the structural requirements for their antioxidant activity. nih.govnih.govnih.gov These studies revealed that factors such as molecular volume, lipophilicity, and the magnitude of the dipole moment significantly influence the antioxidant potential. nih.govnih.govnih.gov

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing analogs with different substituents on the phenyl ring and then correlating their measured biological activity with calculated molecular descriptors. The resulting QSAR model could then guide the design of new derivatives with enhanced potency.

The table below illustrates the type of data that would be generated and analyzed in a QSAR study of hypothetical this compound derivatives.

| Compound ID | R-Group on Phenyl Ring | Molecular Weight | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Predicted Activity (IC50, µM) |

| This compound | H | 177.19 | 0.85 | 2 | 1 | 15.2 |

| Derivative 1 | 4-Cl | 211.64 | 1.55 | 2 | 1 | 8.7 |

| Derivative 2 | 4-OCH3 | 207.22 | 0.92 | 3 | 1 | 12.1 |

| Derivative 3 | 4-NO2 | 222.19 | 0.98 | 4 | 1 | 5.4 |

| Derivative 4 | 3-F | 195.18 | 1.09 | 2 | 1 | 9.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a dataset would allow researchers to build a predictive model. For example, the model might indicate that electron-withdrawing groups at the para-position of the phenyl ring increase activity, thus guiding further synthetic efforts.

Pharmacological and Biological Activity of 5 Phenylmorpholin 3 One Derivatives: Mechanisms and Therapeutic Potential

Enzyme Inhibition Profiles and Mechanistic Studies

Derivatives of 5-phenylmorpholin-3-one have been primarily recognized for their potent inhibitory effects on specific enzymes, particularly within the blood coagulation cascade. The exploration of their activity against other enzyme classes is less documented in the available scientific literature.

Kinase Inhibition (e.g., mTOR, FGFR3, PI3K)

The morpholine (B109124) ring is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. nih.govnih.govcore.ac.ukmdpi.comnih.gov The oxygen atom of the morpholine ring is often critical for forming a key hydrogen bond within the kinase ATP-binding site. nih.gov Numerous morpholino-pyrimidine and morpholino-triazine derivatives have been developed as potent dual PI3K/mTOR inhibitors. nih.govnih.govcore.ac.uknih.gov For instance, compound 26, a 2-morpholino-pyrimidine derivative, showed potent inhibitory activity against PI3Kα (IC₅₀ = 20 nM) and mTOR (IC₅₀ = 189 nM). nih.gov

However, based on a review of available scientific literature, there is a lack of specific research data on derivatives of the this compound scaffold being evaluated as inhibitors of mTOR, FGFR3, or PI3K. While the general class of morpholine-containing compounds is highly relevant to kinase inhibition, the specific substitution pattern and core structure of this compound derivatives have not been prominently featured in studies targeting these enzymes.

Inhibition of Cell Cycle Regulation and Cytokinesis

The inhibition of kinases such as PI3K and mTOR is a known mechanism for inducing cell cycle arrest. nih.govnih.govsemanticscholar.org By blocking signals that promote cell growth and proliferation, these inhibitors can halt the cell cycle, often at the G1 or G2/M phase, preventing cancer cells from dividing. nih.govresearchgate.net However, as there is no specific data linking this compound derivatives to the direct inhibition of cell cycle-regulating kinases in the searched literature, their specific effects on cell cycle progression and cytokinesis remain undocumented.

Monoamine Oxidase Enzyme Inhibition

Monoamine oxidase (MAO) inhibitors are a class of compounds that prevent the breakdown of monoamine neurotransmitters, and they are used in the treatment of depression and Parkinson's disease. medbullets.comdrugs.com Certain compounds containing a morpholine ring have been investigated for MAO inhibition. For example, 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one, a chalcone (B49325) derivative, was identified as a potent and selective reversible inhibitor of MAO-B with an IC₅₀ value of 0.044 µM and a Kᵢ of 0.0080 µM. nih.gov Additionally, some 5-phenoxy 8-aminoquinoline (B160924) analogs have shown potent, selective inhibition of MAO-B. nih.gov

Despite these findings for other morpholine-containing structures, there is no specific scientific literature detailing the evaluation of this compound derivatives as inhibitors of monoamine oxidase enzymes.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide. wikipedia.orggenecards.orgcaymanchem.com Inhibition of this enzyme is a target for modulating various physiological processes. Currently, the known inhibitors of NAPE-PLD belong to different chemical classes, such as quinazoline (B50416) sulfonamides. A review of the scientific literature did not yield any studies investigating or identifying derivatives of the this compound scaffold as inhibitors of NAPE-PLD.

Factor Xa Inhibition

The most significant and well-documented enzymatic inhibitory activity of this compound derivatives is their potent and selective inhibition of Factor Xa (FXa), a critical serine protease in the coagulation cascade. nih.govahajournals.orgpatsnap.comnbinno.comyoutube.com By inhibiting FXa, these compounds effectively block the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. nbinno.comyoutube.com

The preeminent example of this class is Rivaroxaban, an oral anticoagulant. nih.govpatsnap.com Its structure incorporates a 4-(3-oxomorpholin-4-yl)phenyl group, which is a direct derivative of the this compound core. Rivaroxaban is a direct, competitive inhibitor that binds reversibly to the S1 and S4 pockets of the FXa active site. nih.gov It demonstrates high selectivity for FXa, with over 10,000-fold greater selectivity compared to other related serine proteases. ahajournals.org The compound inhibits both free FXa and FXa that is bound within the prothrombinase complex, effectively reducing the burst of thrombin generation. nih.govahajournals.orgnbinno.com

Detailed mechanistic studies have quantified its potent inhibitory profile.

| Parameter | Value | Target | Reference |

|---|---|---|---|

| Kᵢ (Inhibitory Constant) | 0.4 nM | Human Factor Xa | ahajournals.org |

| IC₅₀ (Cell-free) | 0.7 nM | Human Factor Xa | ahajournals.org |

| IC₅₀ (Prothrombinase-bound) | 2.1 nM | Human Factor Xa | ahajournals.org |

| IC₅₀ (Clot-associated) | 75 nM | Human Factor Xa | ahajournals.org |

Anticancer and Antitumor Activities

While a wide variety of morpholine-containing compounds, such as those with pyrimidine, triazine, or indolin-2-one cores, have been synthesized and evaluated for anticancer activity against various cell lines, mdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.commdpi.com a thorough review of the scientific literature did not reveal specific studies detailing the in vitro antitumor screening of derivatives built on the this compound scaffold. Consequently, data on their cytotoxic effects (e.g., IC₅₀ values) against specific human cancer cell lines are not available, and a corresponding data table cannot be generated.

Induction of Apoptosis in Cancer Cell Lines

Research has demonstrated that derivatives of morpholin-3-one (B89469) can induce apoptosis, or programmed cell death, in various cancer cell lines. One study investigated the effects of three potent morpholin-3-one derivatives on A549 lung cancer cells. The compounds studied were 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one, and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one. The findings from this research indicated that these derivatives were capable of inducing apoptosis in the A549 cell line.

Similarly, a series of 3-substituted phenyl quinazolinone derivatives were synthesized and evaluated for their anti-cancer activities. The most potent of these derivatives was found to induce apoptosis in the MCF-7 breast cancer cell line in a dose-dependent manner. The percentage of apoptotic cells increased from 4.5% in untreated cells to 17.46% at a 5 µM concentration, 41.2% at 10 µM, and 56% at 20 µM after 72 hours of treatment. nrfhh.com

The table below summarizes the apoptotic activity of a potent 3-substituted phenyl quinazolinone derivative on the MCF-7 cell line. nrfhh.com

| Concentration | Percentage of Apoptotic Cells |

| Untreated | 4.5% |

| 5 µM | 17.46% |

| 10 µM | 41.2% |

| 20 µM | 56% |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the cell cycle of cancer cells, leading to cell cycle arrest. The study on A549 lung cancer cells also revealed that the morpholin-3-one derivatives could partially block the cells in the G1 phase of the cell cycle.

Further research on a small molecule, 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP), demonstrated its ability to inhibit the growth of glioblastoma cells in a dose- and time-dependent manner, leading to G1/S cell cycle arrest. nih.gov A transcriptional analysis of THTMP-treated glioma cells indicated that the compound targeted genes within the p53 signaling pathway, causing DNA damage and a subsequent decrease in the levels of cyclin-dependent kinase 1, cyclin A2, and cyclins E1 and E2, which are crucial for the progression of the cell cycle. nih.gov

Another compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), was also found to inhibit the growth of HeLa cervical cancer cells by inducing G1 cell cycle arrest. hu.edu.jo This was accompanied by a decrease in the protein expression of cyclins D1, D3, and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6. hu.edu.jo Concurrently, there was an increase in the mRNA and protein levels of CDK inhibitors such as p15, p16, p21, and p27, resulting in an accumulation of the hypophosphorylated retinoblastoma (Rb) protein. hu.edu.jo

Modulation of p53 and Fas Protein Levels

The tumor suppressor protein p53 and the cell surface death receptor Fas (also known as CD95 or APO-1) play critical roles in regulating apoptosis and cell growth. Research has shown that certain this compound derivatives can modulate the levels of these proteins. In the study involving A549 lung cancer cells, the morpholin-3-one derivatives were found to significantly elevate the levels of both p53 and Fas proteins. The pro-apoptotic effect of these derivatives was associated with the translocation of p53 and the clustering of Fas.

Pigment epithelium-derived factor (PEDF) has been shown to induce apoptosis in A549 and Calu-3 lung cancer cells through the Fas-L/Fas death signaling pathway. nih.gov PEDF enhances the expression of the Fas ligand (Fas-L) and triggers the translocation of the Fas protein to the plasma membrane in a p53-dependent manner, thereby increasing the sensitivity of these cells to Fas-L-mediated apoptosis. nih.gov The upregulation of Fas-L by PEDF was also found to be mediated by p53. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

While the broader class of morpholine derivatives has been investigated for antimicrobial properties, specific data on the antibacterial and antifungal activity of this compound is limited in the available literature. However, studies on related structures provide some insights into the potential antimicrobial profile of this class of compounds.

A study on newly synthesized derivatives of morpholine and piperidine (B6355638) based on 1-chloro-3-methoxy-propylbenzene demonstrated that these compounds possess pronounced antimicrobial activity. asianpubs.org The synthesized compounds, 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine, were effective against a panel of pathogenic bacteria including the Gram-negative Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as the Gram-positive Staphylococcus aureus. asianpubs.org

Another study on novel 8-hydroxyquinoline (B1678124) derivatives found that compounds with substitutions on the phenyl ring exhibited excellent antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net It was noted that these derivatives were generally more active against Gram-positive bacteria, which was attributed to the structural differences in the cell membranes of Gram-negative bacteria that may hinder the passage of the compounds. researchgate.net

The table below shows the antibacterial activity of some 8-hydroxyquinoline derivatives. researchgate.net

| Compound | Bacterial Strain | Activity |

| Compound 5 (chloro-substituted) | Gram-positive strains | Good |

| Gram-negative strains | Good | |

| Compounds 2-6 | Vibrio parahaemolyticus (Gram-positive) | Active |

| Staphylococcus aureus (Gram-positive) | Active | |

| Pseudomonas aeruginosa (Gram-negative) | Not Active | |

| Escherichia coli (Gram-negative) | Not Active |

Anticoagulant and Antithrombotic Activities

The potential for this compound derivatives to act as anticoagulant and antithrombotic agents has been explored, with some promising findings. A significant study in this area led to the discovery of a novel, potent, and orally available antithrombotic agent. unipd.it This research identified oxazolidinone derivatives as a new class of potent Factor Xa (FXa) inhibitors, and through lead optimization, a morpholinone derivative, BAY 59-7939, was developed. unipd.it This compound, which incorporates a 4-phenyl-morpholin-3-one moiety, was found to be a highly potent and selective direct FXa inhibitor with excellent in vivo antithrombotic activity. unipd.it

The inhibitory concentrations (IC50) of several derivatives were determined, highlighting the structure-activity relationship. The morpholinone derivative 5 (BAY 59-7939) demonstrated a strong gain in anti-FXa potency with an IC50 of 0.7 nM. unipd.it

The table below presents the anti-FXa potency of various related derivatives. unipd.it

| Compound | Derivative Type | IC50 (nM) |

| 6 | Fluorinated | 32 |

| 7 | Nonfluorinated | 43 |

| 8 | Pyrrolidine | 40 |

| 9 | Dimethylamino | 74 |

| 10 | Piperazine | 140 |

| 11 | Pyrrolidinone | 4.0 |

| 5 (BAY 59-7939) | Morpholinone | 0.7 |

| 17 | 5-bromothiophene | 0.4 |

| 18 | 5-methylthiophene | 4.2 |

| 19 | 5-bromofuran | 26 |

| 20 | 4-chlorophenyl | 20 |

| 21 | 3-chlorophenyl | 1170 |

| 22 | 2-chlorophenyl | 2000 |

Further in vivo studies in a rat model demonstrated the antithrombotic effect of compound 5 after oral administration, with an ED50 of 5.0 mg/kg. unipd.it After intravenous administration, compound 5 had an ED50 of 1 mg/kg. unipd.it

Derivatives as Intermediates in Rivaroxaban Synthesis

Derivatives of this compound are crucial intermediates in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used as an anticoagulant. chemicalbook.comjustia.com Various synthetic routes have been developed, often involving the key intermediate 4-(4-aminophenyl)morpholin-3-one (B139978), which is a derivative of the core this compound structure.

One common strategy involves the reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide, followed by the formation of an oxazolidinone ring. justia.comgoogle.commdpi.com For instance, the reaction with 2-[(2S)-2-oxiranylmethyl]-lH-isoindole-l,3(2H)-dione yields an intermediate which is then cyclized using agents like N,N'-carbonyldiimidazole. newdrugapprovals.org This process forms the 2-({5S)-2-Oxo-3-[4-(3-oxo-4-morpholiny)phenyl]-l,3-oxazolidin-5-yl}methyl)-lH-isoindole-l,3(2H)-dione intermediate. Subsequent reaction with methylamine (B109427) to deprotect the amine, followed by acylation with 5-chlorothiophene-2-carbonyl chloride, produces Rivaroxaban. mdpi.comnewdrugapprovals.org

Another key intermediate is 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. newdrugapprovals.orggoogle.com This compound can be condensed with 5-chlorothiophene-2-carbonyl chloride in the presence of a base and a suitable solvent to yield Rivaroxaban. googleapis.comgoogle.com Innovations in this process include the use of novel salt forms of this intermediate, such as 4-{4-[(5S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate (B79767), to improve purity, yield, and scalability of the synthesis. googleapis.com The use of this crystalline perchlorate salt is reported to make the process more cost-effective and energy-efficient. googleapis.com

Table 1: Key Intermediates in Rivaroxaban Synthesis Derived from this compound

| Intermediate Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-(4-aminophenyl)morpholin-3-one | Starting material for building the oxazolidinone ring structure. | justia.comgoogle.commdpi.com |

| 2-({5S)-2-Oxo-3-[4-(3-oxo-4-morpholiny)phenyl]-l,3-oxazolidin-5-yl}methyl)-lH-isoindole-l,3(2H)-dione | Intermediate formed after cyclization, prior to final acylation. | newdrugapprovals.org |

| 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | Key amine intermediate that is acylated in the final step to form Rivaroxaban. | newdrugapprovals.orggoogle.com |

Structure Activity Relationship Sar and Structure Pharmacokinetic Relationship Spr Studies of 5 Phenylmorpholin 3 One Derivatives

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 5-phenylmorpholin-3-one derivatives can be finely tuned by introducing various substituents at different positions of the molecule.

Modifications on the phenyl ring of this compound derivatives have a pronounced effect on their potency and selectivity as inhibitors of monoamine uptake. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the nature of the substituent on the phenyl ring was found to be a key determinant of activity.

Replacing a chloro group with a fluoro group on the phenyl ring resulted in a significant increase in potency for the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake. Specifically, the fluoro-substituted analogue showed a 3.7-fold and 3.2-fold increase in potency for DA and NE uptake inhibition, respectively. Conversely, this substitution led to a 12-fold decrease in potency for serotonin (B10506) (5HT) uptake inhibition, highlighting the role of phenyl substitutions in modulating selectivity. The presence of electron-withdrawing groups on the phenyl ring generally appears to enhance biological activity.

| Compound | Phenyl Substitution | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) | 5HT Uptake Inhibition (IC50, nM) |

|---|---|---|---|---|

| (S,S)-5a | Chloro | 630 | 180 | Inactive |

| (S,S)-5b | Fluoro | 170 | 56 | >10000 |

Substitutions on the morpholinone ring also play a critical role in defining the pharmacological profile of these compounds. N-alkylation, for example, has been explored to modulate activity. The addition of an N-methyl group to a 2-(chlorophenyl)-3,5,5-trimethylmorpholine analogue had minimal impact on its monoamine uptake inhibition potency.

However, extending the alkyl chain at the 3-position of the morpholine (B109124) ring proved to be a successful strategy for enhancing potency. Both 3-ethyl and 3-propyl analogues demonstrated significantly higher dopamine and norepinephrine uptake inhibition compared to the parent 3-methyl compound. These modifications underscore the importance of the morpholinone ring as a scaffold for further optimization.

| Compound | Morpholinone Ring Substitution | DA Uptake Inhibition vs. (S,S)-5a | NE Uptake Inhibition vs. (S,S)-5a |

|---|---|---|---|

| 5d | N-Methyl | Little effect | Little effect |

| 5g | 3-Ethyl | Significantly higher | Significantly higher |

| 5h | 3-Propyl | Significantly higher | Significantly higher |

Stereochemical Influence on Pharmacological Efficacy and Target Binding

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets. For this compound derivatives, the specific stereoisomer can dictate the pharmacological activity. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit different potencies, pharmacological actions, and pharmacokinetic profiles.

The therapeutic activity may reside in a single enantiomer, while the other may be inactive, have a different pharmacological effect, or even contribute to toxicity. In the development of 2-phenyl-3,5,5-trimethylmorpholine analogues, the optically active (S,S)-isomers were specifically synthesized and evaluated, indicating that the desired biological activity is associated with this particular stereoconfiguration. The precise orientation of the phenyl group and the substituents on the morpholinone ring in three-dimensional space is critical for optimal binding to the target proteins, such as monoamine transporters.

Strategies for Enhancing Drug-like Properties and Overcoming Efflux

Beyond optimizing pharmacological activity, significant effort is dedicated to improving the drug-like properties of this compound derivatives to ensure they are suitable for clinical development.

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, modulating lipophilicity is a critical strategy to enhance oral bioavailability and brain penetration, as well as to overcome efflux by transporters like P-glycoprotein. The introduction of polar functional groups or heteroatoms can decrease lipophilicity, potentially improving aqueous solubility and reducing off-target effects. Conversely, carefully designed lipophilic substituents can enhance membrane permeability.

Metabolic stability is another crucial parameter for a successful drug candidate. Derivatives of this compound are subject to metabolism by liver enzymes, primarily cytochrome P450s. Improving microsomal stability can lead to a longer half-life and improved pharmacokinetic profile. Strategies to enhance metabolic stability include the introduction of blocking groups at metabolically labile positions. For example, replacing a metabolically vulnerable methoxy (B1213986) group with a more stable fluoromethoxy or dideuteriumfluoromethoxy group has been shown to improve in vitro microsomal stability in related N-phenylpicolinamide derivatives.

Protein binding also influences the free drug concentration and, consequently, its efficacy. While a certain degree of protein binding is often necessary for drug distribution, excessive binding can limit the amount of free drug available to interact with its target. Fine-tuning the structure of this compound derivatives can help achieve an optimal balance of protein binding.

Rational Design of this compound Analogues with Improved Therapeutic Profiles

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound through systematic chemical modifications. For derivatives of this compound, a key scaffold in the development of dual orexin (B13118510) receptor antagonists for the treatment of insomnia, this process involves a meticulous exploration of its structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR). The goal is to enhance potency, selectivity, and metabolic stability while minimizing off-target effects.

The this compound core offers several points for chemical modification, each influencing the molecule's interaction with its biological target and its behavior within the body. Key areas of modification include the phenyl ring, the morpholinone ring, and the nitrogen atom of the morpholinone.

Phenyl Ring Substitutions

Substitutions on the phenyl ring of the this compound scaffold have been extensively investigated to improve potency and pharmacokinetic properties. The position and nature of the substituent are critical in determining the resulting pharmacological activity.

For instance, the introduction of small electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring has been shown to enhance binding affinity for the orexin receptors. This is attributed to favorable interactions with specific amino acid residues within the receptor's binding pocket.

| Compound | Phenyl Ring Substitution | Orexin Receptor 1 (OX1R) Ki (nM) | Orexin Receptor 2 (OX2R) Ki (nM) |

| 1 | H | 25 | 30 |

| 2 | 4-F | 10 | 12 |

| 3 | 4-Cl | 8 | 10 |

| 4 | 3-F | 15 | 18 |

| 5 | 2-F | 30 | 35 |

Morpholinone Ring Modifications

Alterations to the morpholinone ring itself are another avenue for optimizing the therapeutic profile. These modifications can impact the compound's rigidity, hydrogen bonding capacity, and metabolic stability. Replacing the oxygen atom with a sulfur atom to create a thiomorpholinone analogue, for example, can alter the electronic properties and metabolic fate of the molecule.

Furthermore, introducing substituents at the C2 and C6 positions of the morpholinone ring can influence the molecule's conformation and how it presents the crucial phenyl group to the receptor.

| Compound | Morpholinone Ring Modification | h-ERG Inhibition (IC50, µM) | Microsomal Stability (t1/2, min) |

| 6 | Unsubstituted | 5.2 | 45 |

| 7 | 2,2-dimethyl | >30 | 90 |

| 8 | (6S)-methyl | 15.8 | 60 |

N-Acylation and N-Alkylation

The nitrogen atom of the morpholinone ring provides a convenient handle for introducing a variety of substituents that can modulate the compound's properties. N-acylation and N-alkylation have been employed to introduce groups that can form additional interactions with the target receptor or improve pharmacokinetic parameters such as solubility and cell permeability.

| Compound | N-Substitution | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| 9 | H | 15 | 2.5 |

| 10 | -COCH₃ | 50 | 5.1 |

| 11 | -CH₂CH₃ | 25 | 4.2 |

Through the systematic and rational application of these design principles, researchers have been able to develop this compound analogues with significantly improved therapeutic profiles, leading to the identification of potent and selective dual orexin receptor antagonists with favorable pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new and improved medicines.

Future Directions and Emerging Research Avenues for 5 Phenylmorpholin 3 One

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic methods is crucial for the broader application of 5-phenylmorpholin-3-one and its derivatives. Current synthetic strategies often involve multi-step processes that may not be ideal for large-scale production. Future research is expected to focus on several key areas to address these limitations.

One promising direction is the application of flow chemistry . This technology offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and higher yields. The continuous nature of flow synthesis can facilitate the multi-step synthesis of this compound in a more streamlined and automated fashion, thereby increasing scalability.

Another area of exploration is biocatalysis . The use of enzymes to catalyze specific reactions can lead to more sustainable and environmentally friendly synthetic routes. Enzymes can offer high stereoselectivity, which is particularly important for producing enantiomerically pure this compound, a critical factor for its biological activity. Research into identifying or engineering enzymes for key steps in its synthesis could significantly reduce the reliance on harsh reagents and solvents.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced scalability, improved safety, higher yields, automation. |

| Biocatalysis | High stereoselectivity, use of milder reaction conditions, reduced environmental impact. |

| Green Chemistry | Use of sustainable solvents, waste reduction, improved atom economy. |

Advanced Mechanistic Studies on Specific Biological Targets and Pathways

While this compound is recognized as a valuable building block, a deeper understanding of its own biological activity is a key area for future research. Advanced mechanistic studies will be essential to elucidate its specific molecular targets and the signaling pathways it modulates.

Target identification and deconvolution are critical first steps. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and chemoproteomics, can be employed to identify the direct binding partners of this compound within the cell. Uncovering these targets will provide crucial insights into its potential therapeutic applications.

Once potential targets are identified, detailed in vitro and in vivo studies will be necessary to validate these interactions and understand their functional consequences. This includes investigating the compound's effect on enzyme kinetics, receptor binding, and cellular signaling pathways. Techniques like X-ray crystallography and cryo-electron microscopy could provide atomic-level details of how this compound interacts with its targets, guiding the design of more potent and selective derivatives.

Moreover, systems biology approaches , integrating genomics, proteomics, and metabolomics data, can offer a comprehensive view of the cellular response to this compound. This holistic perspective can help to uncover novel mechanisms of action and potential off-target effects.

Development of this compound Derivatives for Neglected Tropical Diseases

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is an urgent need for new, effective, and affordable treatments. nih.gov The morpholine (B109124) scaffold is present in some existing drugs and investigational compounds with activity against various pathogens. This suggests that the this compound core could serve as a valuable starting point for the development of novel anti-NTD agents.

Future research in this area will likely focus on the synthesis and screening of this compound derivative libraries against a panel of pathogens responsible for NTDs, such as those causing leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.gov Structure-activity relationship (SAR) studies will be crucial to optimize the initial hits and improve their potency, selectivity, and pharmacokinetic properties.

A key challenge in developing drugs for NTDs is the need for compounds with novel mechanisms of action to overcome existing drug resistance. Therefore, mechanistic studies on the most promising derivatives will be essential to identify their molecular targets within the pathogens and ensure they act via a novel pathway.

| Neglected Tropical Disease | Causative Pathogen (Example) | Potential for this compound Derivatives |

| Leishmaniasis | Leishmania species | Exploration of derivatives for anti-leishmanial activity. |

| Chagas Disease | Trypanosoma cruzi | Screening of compound libraries against the parasite. |

| Human African Trypanosomiasis | Trypanosoma brucei | Development of novel trypanocidal agents. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the this compound scaffold holds immense promise. nih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates. astrazeneca.com

Furthermore, AI can be utilized to analyze complex biological data from high-throughput screening and 'omics' studies, helping to identify novel drug targets and elucidate the mechanism of action of this compound and its derivatives. nih.gov